5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridineethanol

説明

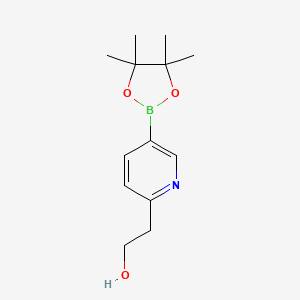

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridineethanol is a boronic ester derivative featuring a pyridine core substituted with an ethanol group at the 2-position and a pinacol-protected boronate moiety at the 5-position.

特性

分子式 |

C13H20BNO3 |

|---|---|

分子量 |

249.12 g/mol |

IUPAC名 |

2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethanol |

InChI |

InChI=1S/C13H20BNO3/c1-12(2)13(3,4)18-14(17-12)10-5-6-11(7-8-16)15-9-10/h5-6,9,16H,7-8H2,1-4H3 |

InChIキー |

HWDBNKWSQILIGY-UHFFFAOYSA-N |

正規SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)CCO |

製品の起源 |

United States |

準備方法

Preparation Methods of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridineethanol

General Synthetic Strategy

The preparation of this compound typically involves the introduction of the boronate ester group onto a pyridine precursor bearing an appropriate leaving group or functional handle, followed by the installation or presence of the 2-pyridineethanol moiety.

Common Synthetic Routes

Miyaura Borylation of Halopyridine Derivatives

- Starting Materials: A halogenated pyridine derivative such as 5-bromo-2-pyridineethanol or 5-chloro-2-pyridineethanol.

- Reagents: Bis(pinacolato)diboron (B2pin2), palladium catalyst (e.g., Pd(dppf)Cl2), base (e.g., potassium acetate).

- Procedure: The halopyridine undergoes palladium-catalyzed cross-coupling with bis(pinacolato)diboron under mild conditions, replacing the halogen with the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group.

- Conditions: Typically conducted in solvents such as 1,4-dioxane or dimethylformamide (DMF) at temperatures ranging from 80 to 100 °C for several hours.

This method is widely used due to its high regioselectivity and efficiency in forming aryl boronate esters.

Lithiation Followed by Borylation

- Starting Materials: 2-pyridineethanol or its protected derivatives.

- Reagents: Strong base such as n-butyllithium (n-BuLi) to lithiate the pyridine ring at the 5-position, followed by quenching with trialkyl borate or pinacolborane.

- Procedure: Directed ortho-lithiation at the 5-position of the pyridine ring is achieved, then the lithiated intermediate is reacted with a boron electrophile to form the boronate ester.

- Conditions: Low temperature (-78 °C) lithiation in anhydrous ether or tetrahydrofuran (THF), followed by warming to room temperature after borylation.

This approach allows for selective functionalization but requires careful control of reaction conditions.

Direct C–H Borylation

- Starting Materials: 2-pyridineethanol.

- Reagents: Transition metal catalysts such as iridium complexes (e.g., [Ir(COD)(OMe)]2) with bipyridine ligands and bis(pinacolato)diboron.

- Procedure: Direct activation and borylation of the C–H bond at the 5-position of the pyridine ring without pre-functionalization.

- Conditions: Elevated temperatures (80–120 °C) in solvents like cyclohexane or toluene.

This method is attractive for its atom economy but may have lower regioselectivity and yield depending on substrate and catalyst system.

Data Table: Summary of Preparation Methods

| Method | Starting Material | Key Reagents & Catalysts | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Miyaura Borylation | 5-Halopyridine-2-ethanol | B2pin2, Pd(dppf)Cl2, KOAc | 80–100 °C, 4–12 h | High regioselectivity, scalable | Requires halogenated precursors |

| Lithiation + Borylation | 2-Pyridineethanol | n-BuLi, trialkyl borate or pinacolborane | -78 °C to RT, inert atmosphere | Selective, versatile | Sensitive to moisture, harsh base |

| Direct C–H Borylation | 2-Pyridineethanol | [Ir(COD)(OMe)]2, bipyridine, B2pin2 | 80–120 °C, inert solvent | Atom economical, no prefunctionalization | Lower regioselectivity, catalyst cost |

Additional Notes

- The compound’s molecular formula is $$ \mathrm{C{12}H{18}BNO_3} $$ with a molecular weight around 219 g/mol.

- The boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is stable under typical reaction conditions but sensitive to strong acids and bases.

- Safety precautions should be observed, as boronate esters can be irritants; standard laboratory PPE and ventilation are recommended.

化学反応の分析

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridineethanol undergoes various chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids.

Reduction: The compound can be reduced under specific conditions to yield different products.

Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides. Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF). Major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridineethanol has several scientific research applications:

Biology: The compound can be used in the synthesis of biologically active molecules, including potential drug candidates.

Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor in the synthesis of pharmaceuticals.

作用機序

The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridineethanol involves its ability to form stable boronic ester bonds. These bonds can interact with various molecular targets, including enzymes and receptors, potentially modulating their activity. The compound’s boronic ester group allows it to participate in a range of chemical reactions, making it a versatile tool in synthetic chemistry .

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and physicochemical properties of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridineethanol and related boronic esters:

*Estimated based on molecular formula (C₁₃H₁₈BNO₃).

Structural and Reactivity Differences

- Aromatic Core : The pyridine ring in the target compound introduces electron-deficient character compared to benzene derivatives (e.g., compounds ), enhancing reactivity in cross-couplings with electron-rich partners .

- Steric Effects : Bulky pinacol groups in all compounds stabilize the boronate moiety but may hinder coupling efficiency in sterically congested environments .

生物活性

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridineethanol is a boron-containing compound that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. Boron compounds are known for their diverse applications in drug development, particularly in targeting specific biological pathways and enhancing therapeutic efficacy.

The compound's molecular formula is with a molecular weight of 244.10 g/mol. It contains a dioxaborolane moiety which is significant for its reactivity and ability to form covalent bonds with biological targets.

Anticancer Properties

Research has indicated that boron-containing compounds can exhibit anticancer properties. For instance, studies have shown that derivatives of 2-pyridineethanol can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The incorporation of the dioxaborolane group enhances the compound's ability to interact with cellular targets.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10 | Apoptosis induction |

| HeLa (Cervical) | 15 | Cell cycle arrest |

| A549 (Lung) | 12 | Inhibition of proliferation |

Enzyme Inhibition

The compound has also been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For example, boronic acids are known to inhibit serine proteases and other enzymes by forming reversible covalent bonds with active site serine residues.

Case Study: Enzyme Inhibition

A study demonstrated that derivatives similar to this compound showed competitive inhibition against the enzyme dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism. The inhibition was characterized by an IC50 value of approximately 25 µM.

The biological activity of this compound can be attributed to its ability to form stable complexes with biological macromolecules. The dioxaborolane moiety allows for selective interactions with hydroxyl and amino groups present in proteins and nucleic acids.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of the compound towards various biological targets. These studies suggest a high binding affinity towards proteins involved in cancer progression and metabolic regulation.

Table 2: Molecular Docking Results

| Target Protein | Binding Affinity (kcal/mol) |

|---|---|

| DPP-IV | -9.5 |

| Bcl-2 | -8.7 |

| EGFR | -9.0 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridineethanol, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging its boronate ester functionality. For example, analogous pinacol boronate esters (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine derivatives) are typically prepared via palladium-catalyzed coupling of aryl halides with bis(pinacolato)diboron . Key factors include:

- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) in anhydrous DMF or THF.

- Temperature : Reactions often proceed at 80–100°C under inert gas (N₂/Ar).

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization from ethanol/DMF mixtures .

Q. How should researchers handle and store this compound to ensure stability?

- Guidelines :

- Storage : Under inert gas at –20°C in airtight containers to prevent hydrolysis of the boronate ester.

- Handling : Use gloveboxes for moisture-sensitive steps. Protective equipment (gloves, goggles) is mandatory due to potential skin/eye irritation .

- Decomposition risks : Prolonged exposure to air or moisture may generate boric acid derivatives, detectable via FTIR (broad ~3200 cm⁻¹ O-H stretch) .

Q. What analytical techniques are critical for characterizing this compound?

- Key methods :

- NMR spectroscopy : Confirm boronate ester integrity (¹¹B NMR: δ ~30 ppm; ¹H/¹³C NMR for pyridineethanol backbone).

- HPLC-MS : Purity assessment and detection of hydrolyzed byproducts (e.g., boronic acids).

- Elemental analysis : Verify C, H, N, B content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can researchers optimize cross-coupling reactions using this boronate ester in complex systems (e.g., sterically hindered substrates)?

- Strategies :

- Ligand selection : Bulky ligands (e.g., SPhos, XPhos) improve coupling efficiency with hindered partners.

- Solvent effects : Use toluene or dioxane for higher boiling points and reduced side reactions.

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 120°C vs. 12 hrs conventional heating) .

Q. What are the potential side reactions or competing pathways when using this compound in multi-step syntheses?

- Common issues :

- Protodeboronation : Occurs under strongly acidic conditions (e.g., HCl/THF), leading to loss of the boronate group. Mitigate with buffered conditions (pH 6–8).

- Oxidative dimerization : Observed in air-sensitive reactions; use radical scavengers (e.g., BHT) .

Q. How does the hydroxyl group in 2-pyridineethanol influence reactivity compared to non-functionalized aryl boronate esters?

- Impact :

- Coordination effects : The hydroxyl group may chelate metal catalysts (e.g., Pd), altering reaction kinetics.

- Protection strategies : Temporary silylation (e.g., TBSCl) prevents unwanted side reactions during cross-coupling .

Q. What computational or spectroscopic tools can predict or resolve discrepancies in reaction outcomes?

- Tools :

- DFT calculations : Model transition states to explain regioselectivity in cross-couplings.

- In-situ IR/Raman : Monitor boronate ester stability under reaction conditions.

- X-ray crystallography : Resolve structural ambiguities (e.g., confirmation of boronate ester geometry) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。